![molecular formula C24H21NO5 B2414883 [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid CAS No. 1028530-29-1](/img/structure/B2414883.png)

[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

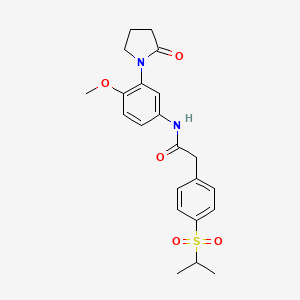

“[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid” is a chemical compound that is used in scientific research . It has a unique structure that allows for diverse applications, such as drug delivery systems, polymer synthesis, and catalytic processes.

Molecular Structure Analysis

The molecular weight of this compound is 327.33 g/mol . The structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amine group .Scientific Research Applications

Synthesis and Applications in Solid Phase Synthesis

(9h-Fluoren-9-ylmethoxycarbonylamino)-(4-methoxyphenyl)acetic acid and its derivatives have been synthesized for various applications, including solid-phase synthesis. Bleicher et al. (2000) reported the synthesis of phenylfluorenyl-based linkers like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, which displayed higher acid stability compared to standard trityl resins. These linkers were used to immobilize carboxylic acids and amines, which were cleaved off after modifications to release products in high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).

Biochemical Sensor Applications

In biochemical sensor applications, Soylemez et al. (2013) demonstrated the use of a copolymer made by electrochemical copolymerization of (9h-Fluoren-9-ylmethoxycarbonylamino)acetic acid with another monomer. This copolymer was used as a matrix for an amperometric cholesterol biosensor. The cholesterol biosensor was developed by immobilizing cholesterol oxidase onto the copolymer-coated graphite electrode, showing promising results in determining cholesterol levels, important for diagnosing and preventing heart diseases and arteriosclerosis (Soylemez, Kanik, Nurioglu, Akpinar, & Toppare, 2013).

Fluorescence and Labeling Applications

The compound has been used in fluorescence and labeling applications as well. Hirano et al. (2004) studied a novel fluorophore derived from 5-methoxyindole-3-acetic acid, which displayed strong fluorescence and high stability against light and heat, making it suitable for biomedical analysis. It was used as a fluorescent labeling reagent, showing potential in the determination of carboxylic acids (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Applications in Chemistry and Material Science

In the realm of chemistry and material science, several studies have been conducted. For example, Liu et al. (2006) synthesized a dimethacrylate monomer with high molecular weight for use in root canal filling materials, demonstrating the versatility of this compound in dental applications (Liu, He, Lin, Ling, & Jia, 2006).

Synthesis of Oligomers and Fluorophore Derivatives

The compound has been utilized in the synthesis of oligomers and fluorophore derivatives. Gregar and Gervay-Hague (2004) synthesized N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids leading to the efficient synthesis of oligomers. These oligomers have potential applications in biotechnology and materials science (Gregar & Gervay-Hague, 2004). Additionally, Athira et al. (2020) synthesized blue emissive functionalized 9,9-disubstituted fluorene derivatives, highlighting the potential of these compounds in the development of advanced materials with specific optical properties (Athira, Meerakrishna, & Shanmugam, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Given its structural similarity to fmoc amino acids, it is likely that this compound acts as a protective group during peptide synthesis . The Fmoc group is known to protect the amino group during peptide bond formation, and it can be removed under mildly basic conditions .

Biochemical Pathways

The compound is likely involved in the biochemical pathways of peptide synthesis . In these pathways, amino acids are linked together to form peptides or proteins. The Fmoc group, from which this compound is derived, plays a crucial role in these pathways by protecting the amino group during peptide bond formation .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may have low solubility in water. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is likely the successful synthesis of peptides with the desired sequence . By acting as a protective group, this compound can help ensure that peptide bond formation occurs at the correct locations, leading to the production of the desired peptide or protein .

Action Environment

The action of this compound is likely influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is known to be stable at room temperature but can be removed under mildly basic conditions . Therefore, the efficacy and stability of this compound may be affected by changes in these environmental factors.

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKZYLDYXMQFKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1028530-29-1 |

Source

|

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![Methyl [(3-cyanopyridin-2-yl)thio]acetate](/img/structure/B2414805.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2414809.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)

![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)

![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)